5-{[4-(2-hydroxyethyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that features a unique combination of functional groups, including a piperazine ring, a triazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloroethanol to form 4-(2-hydroxyethyl)piperazine.
Aldol Condensation: The piperazine derivative is then subjected to an aldol condensation reaction with benzaldehyde to form the corresponding benzyl derivative.
Cyclization: The benzyl derivative undergoes cyclization with 2-methyl-[1,2,4]triazole-3-thiol under basic conditions to form the triazolo-thiazole core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can be compared with similar compounds such as:
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Both compounds feature a thiazole ring and are used in medicinal chemistry.
Dichloroaniline: While structurally different, dichloroanilines are also used in the production of dyes and herbicides.
The uniqueness of 5-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-13-19-18-23(20-13)17(25)16(26-18)15(14-5-3-2-4-6-14)22-9-7-21(8-10-22)11-12-24/h2-6,15,24-25H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFIRZNFQIBLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.